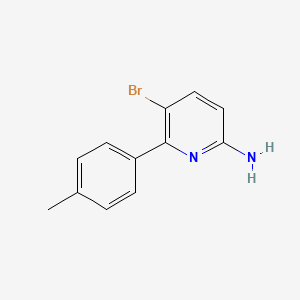

5-Bromo-6-p-tolyl-pyridin-2-ylamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-6-(4-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBPKJQBVHWIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 P Tolyl Pyridin 2 Ylamine and Analogous Structures

Strategic Approaches for Bromine and p-Tolyl Moiety Introduction onto Pyridine (B92270) Scaffolds

A common and powerful strategy for synthesizing complex pyridines involves the sequential or tandem functionalization of a pre-existing pyridine ring. This requires highly regioselective reactions to install substituents at the desired positions.

The introduction of a halogen, such as bromine, onto a pyridine ring is a critical step that enables further diversification through cross-coupling reactions. chemrxiv.org Achieving the correct regioselectivity is a significant challenge in pyridine chemistry. chemrxiv.org Electrophilic aromatic substitution on an unsubstituted pyridine ring typically directs incoming electrophiles to the 3- and 5-positions, but often requires harsh conditions. nih.gov

For a substrate like 2-aminopyridine (B139424), the activating amino group directs electrophiles to the 3- and 5-positions, making the synthesis of 5-bromo derivatives feasible. However, to achieve high selectivity and avoid unwanted side products, various specialized protocols have been developed.

One effective strategy involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating halogenation at the 2- and 4-positions. nih.govnih.gov Subsequent removal of the N-oxide group provides access to specifically halogenated pyridines that might be difficult to obtain directly. nih.gov More novel approaches have explored transforming pyridines into reactive Zincke imine intermediates, which can then undergo highly regioselective halogenation under mild conditions before the pyridine ring is reformed. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Selected Pyridine Halogenation Strategies

| Method | Reagent(s) | Typical Position Selectivity | Conditions | Key Advantages |

|---|---|---|---|---|

| Electrophilic Halogenation | Br₂, Lewis Acid | 3- and 5-positions | Elevated temperatures, strong acids | Direct C-H functionalization |

| N-Oxide Mediated | POBr₃, PBr₃ | 2- and 4-positions | Varies | High regioselectivity, mild conditions |

Once a halopyridine intermediate, such as 5-bromo-2-aminopyridine, is secured, the p-tolyl group can be introduced via transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon bonds in modern organic synthesis. researchgate.net

The Suzuki cross-coupling reaction is a widely used method for this purpose. It involves the reaction of a bromopyridine with an arylboronic acid (in this case, p-tolylboronic acid) in the presence of a palladium catalyst and a base. mdpi.com This method is known for its high functional group tolerance and generally good yields. mdpi.com

Other arylation methods include rhodium-catalyzed direct arylation, which can form a C-C bond by activating a C-H bond on the pyridine ring, eliminating the need for pre-functionalization in some cases. nih.govchinesechemsoc.org The choice of catalyst, which can range from palladium and rhodium to copper and iridium, is crucial for the success of these transformations. rsc.orgrsc.org

Table 2: Overview of Common Arylation Reactions for Pyridine Scaffolds

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

|---|---|---|

| Suzuki Coupling | Halopyridine + Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂, etc. + Base |

| Stille Coupling | Halopyridine + Organostannane | Palladium complex |

| Hiyama Coupling | Halopyridine + Organosilane | Palladium complex + Fluoride source |

Multi-Component Reaction Pathways to Substituted Pyridin-2-ylamines

An alternative to the stepwise functionalization of a pyridine ring is the de novo synthesis of the ring itself from acyclic precursors. Multi-component reactions (MCRs) are particularly efficient for this, as they combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and procedural simplicity. rasayanjournal.co.inresearchgate.netbeilstein-journals.org

These reactions can rapidly generate molecular diversity and are a powerful strategy for building libraries of substituted pyridines. nih.gov For example, a three-component reaction involving an enamine, an α,β-unsaturated acid, and an aldehyde can be used to construct highly substituted pyridine cores. nih.gov

While many synthetic methods rely on metal catalysts, there is growing interest in developing catalyst-free alternatives to reduce cost and potential metal contamination in the final products. Several catalyst-free methods for synthesizing 2-aminopyridines have been reported.

One approach involves the alkylation of 2-mercaptopyridine to form a cyclic dihydrothiazolopyridinium salt. This salt then serves as a reactive precursor that can react with various amines under mild, catalyst-free conditions to yield the corresponding 2-aminopyridines. nih.govnih.gov Another strategy is the transition-metal-free reaction between chloropyridines and simple amides, which serve as the amine source under refluxing conditions. researchgate.net Furthermore, metal-free [3+3] annulation reactions between enamines and dichloromethyl peroxides have been developed for the facile synthesis of polysubstituted pyridines. mdpi.com

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. rasayanjournal.co.innih.gov For pyridine synthesis, this often involves the use of microwave-assisted synthesis, which can dramatically shorten reaction times and improve yields compared to conventional heating. nih.govijarsct.co.in

Solvent-free, or solid-state, reactions represent another key green chemistry approach. rasayanjournal.co.in By eliminating the need for organic solvents, these methods reduce waste and simplify product purification. researchgate.net Such reactions can be facilitated by techniques like microwave irradiation or mechanochemistry (ball milling), which uses mechanical force to drive chemical reactions. rasayanjournal.co.inijarsct.co.in The development of novel, biodegradable, and non-toxic solvents, such as deep eutectic solvents (DES), is also an active area of research for greener pyridine synthesis. ijarsct.co.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

| Parameter | Conventional Heating | Microwave (MW) Irradiation |

|---|---|---|

| Reaction Time | Hours (e.g., 6-9 h) nih.gov | Minutes (e.g., 5-7 min) nih.gov |

| Yield | Good (e.g., 73-84%) nih.gov | Excellent (e.g., 90-94%) nih.gov |

| Energy Consumption | High | Low |

| Process Control | Less precise | Highly controlled |

Transition Metal-Catalyzed Syntheses of Aminopyridines

Transition metals are central to many modern methods for synthesizing aminopyridines and their derivatives. rsc.orgresearchgate.net Catalysts based on palladium, rhodium, iridium, ruthenium, cobalt, and copper are frequently employed. rsc.orgrsc.org These metals can catalyze a wide range of transformations, including the C-C bond-forming arylation reactions discussed previously (Section 2.1.2) and C-N bond-forming amination reactions.

The synthesis of N-aryl-2-aminopyridines, for example, can be achieved through the coupling of anilines with 2-bromopyridines. rsc.org The pyridine nitrogen and the exocyclic amino group in aminopyridine substrates can act as directing groups, coordinating to the metal center and facilitating C-H activation and subsequent functionalization at specific positions. chinesechemsoc.orgrsc.orgrsc.org This chelation-assisted strategy allows for direct and atom-economical cross-coupling, leading to the construction of a vast number of nitrogen-based heterocyclic molecules. rsc.orgresearchgate.net

Palladium-Catalyzed Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the construction of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides, including bromopyridines. The general transformation involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of 5-Bromo-6-p-tolyl-pyridin-2-ylamine, a plausible synthetic route would involve the coupling of a suitable precursor, such as 2,5-dibromo-6-p-tolylpyridine, with an ammonia equivalent or a protected amine, followed by deprotection if necessary. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

Table 1: Key Parameters in Buchwald-Hartwig Amination of Bromopyridines

| Parameter | Description | Common Examples |

| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | BINAP, Xantphos, DavePhos, tBuXPhos |

| Base | Activates the amine and facilitates the deprotonation of the palladium-amine complex. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Influences reaction rate and solubility of reactants and catalysts. | Toluene, Dioxane, THF |

| Amine Source | The nitrogen nucleophile. | Ammonia, Benzophenone imine, Primary or secondary amines |

The reaction conditions, including temperature and reaction time, are optimized to maximize yield and minimize side reactions. The steric and electronic properties of both the bromopyridine substrate and the amine play a significant role in the efficiency of the coupling.

Copper-Catalyzed Amination Methodologies

Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction, provides an alternative and often more economical approach to C-N bond formation. While historically requiring harsh reaction conditions, modern advancements have led to the development of milder protocols using various copper sources and ligands.

The synthesis of 2-aminopyridine derivatives via copper catalysis typically involves the reaction of a halopyridine with an amine in the presence of a copper catalyst and a base. For the synthesis of this compound, a 2-bromo-5-bromo-6-p-tolylpyridine precursor could be reacted with an ammonia source. Ligands such as 1,10-phenanthroline and various diamines have been shown to accelerate these reactions. nih.gov

Table 2: Comparison of Palladium and Copper-Catalyzed Amination

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann/Goldberg) |

| Catalyst Cost | Generally higher | Generally lower |

| Reaction Conditions | Often milder (lower temperatures) | Traditionally harsh, but milder modern protocols exist |

| Ligand Sensitivity | Highly dependent on ligand choice | Can often be performed with simpler ligands or even ligand-free |

| Substrate Scope | Very broad | Can be more limited, though expanding |

| Functional Group Tolerance | Generally high | Can be lower, especially with traditional methods |

Mechanistic Studies of 2-Aminopyridine Formation

The mechanisms of both palladium- and copper-catalyzed aminations have been extensively studied, providing valuable insights into the catalytic cycles and the roles of the various components.

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the aminated product. wikipedia.orgjk-sci.com

The rate-limiting step can vary depending on the specific substrates and reaction conditions. For electron-rich aryl halides, oxidative addition is often rate-limiting, while for electron-poor systems, reductive elimination can be the slower step.

The mechanism of copper-catalyzed amination is more varied and can depend on the specific catalytic system. A commonly proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle:

Oxidative Addition: The Cu(I) catalyst reacts with the aryl halide in an oxidative addition step to form a Cu(III) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Cu(III) center, followed by deprotonation.

Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species. nih.gov

Alternative mechanisms, including those involving radical pathways, have also been proposed for certain copper-catalyzed systems.

Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production presents several challenges, particularly for transition-metal-catalyzed reactions. For the synthesis of this compound, key scalability considerations include:

Catalyst Cost and Loading: Palladium is a precious metal, and minimizing the catalyst loading is crucial for economic viability on a large scale. This often requires extensive process optimization to maintain high catalytic turnover numbers. Copper catalysts offer a significant cost advantage in this regard.

Reaction Time and Throughput: Long reaction times can limit the throughput of a manufacturing process. Process optimization aims to reduce cycle times without compromising yield or purity.

Purification and Metal Removal: The final product must be free of residual palladium or copper, which are often toxic. Efficient purification methods, such as crystallization or chromatography, and metal scavenging techniques are essential.

Process Safety: The use of strong bases like sodium tert-butoxide and flammable solvents like toluene requires careful handling and engineering controls to ensure safe operation on a large scale. acs.orgacs.orgresearchgate.net

Green Chemistry Principles: The development of scalable syntheses increasingly focuses on sustainability, including the use of less hazardous solvents, minimizing waste, and improving energy efficiency.

Table 3: Scalability Challenges and Potential Solutions

| Challenge | Potential Solution(s) |

| High Palladium Cost | - Lowering catalyst loading through optimization. - Catalyst recycling. - Investigating more economical copper-based catalysts. |

| Expensive Ligands | - Use of less complex and commercially available ligands. - Development of ligand-free protocols. |

| Long Reaction Times | - Optimization of temperature, concentration, and catalyst system. - Use of flow chemistry to improve heat and mass transfer. |

| Metal Contamination | - Efficient crystallization procedures. - Use of metal scavengers. - Adsorption on activated carbon. |

| Process Safety | - Use of alternative, safer bases and solvents. - Implementation of robust process control and safety engineering. |

Chemical Transformations and Derivatization of 5 Bromo 6 P Tolyl Pyridin 2 Ylamine

Reactivity Profile of the Pyridine (B92270) Heterocycle

The pyridine ring in 5-Bromo-6-p-tolyl-pyridin-2-ylamine is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property, along with the influence of the bromo, p-tolyl, and amino substituents, dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally less facile compared to benzene (B151609), a result of the deactivating effect of the ring nitrogen. wikipedia.org The nitrogen atom can also be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring. wikipedia.org However, the presence of the activating amino group at the C2-position can facilitate electrophilic attack.

In the case of 2-aminopyridines, electrophilic substitution, such as bromination, typically occurs at the position para to the amino group if available. rsc.org For this compound, the C5-position is already substituted with a bromine atom. Therefore, further electrophilic substitution would likely be directed to the C3-position, which is ortho to the activating amino group and meta to the deactivating bromo and tolyl groups. To achieve regioselective substitution and prevent side reactions, the amino group can be protected via acylation prior to the electrophilic attack. researchgate.netheteroletters.org For instance, nitration of 2-acylamino-5-bromopyridine has been shown to proceed at the 3-position. google.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyridines

| Starting Material | Reagent | Product | Reference |

| 2-Aminopyridine (B139424) | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyridine | heteroletters.org |

| 2-Acylamino-5-bromopyridine | Mixed Acid (HNO₃/H₂SO₄) | 2-Acylamino-3-nitro-5-bromopyridine | google.com |

Nucleophilic aromatic substitution (NAS) on pyridine rings is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. youtube.comyoutube.com The bromine atom in this compound is located at the C5-position, which is not electronically activated for classical SNAr reactions. masterorganicchemistry.com

However, the functionalization of the C5-bromo position can be achieved through transition metal-catalyzed cross-coupling reactions. Halopyridines are known to participate in reactions such as Suzuki-Miyaura couplings, which allow for the introduction of various aryl or vinyl substituents. smolecule.com These reactions typically employ a palladium catalyst and a base to couple the halopyridine with a boronic acid or ester. This approach offers a versatile method for the derivatization of the C5-position of this compound. Another potential route for substitution involves metal-halogen exchange followed by reaction with an electrophile. heteroletters.org

Chemical Reactions Involving the C2-Amino Group

The C2-amino group of this compound is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, and condensation reactions, which lead to the formation of a wide array of derivatives.

The nitrogen atom of the C2-amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

N-Alkylation can be achieved by treating this compound with alkylating agents in the presence of a base. The reaction introduces an alkyl group onto the amino nitrogen. The synthesis of secondary amines via the alkylation of N-aminopyridinium salts has been reported, suggesting a potential pathway for the selective monoalkylation of the target compound. chemrxiv.org

N-Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is often used to protect the amino group during other transformations on the pyridine ring. researchgate.netheteroletters.org The resulting N-acyl derivative can be deprotected under hydrolytic conditions to regenerate the amino group.

The C2-amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. chemrj.orgekb.eg These reactions are typically carried out in a suitable solvent, sometimes with acid or base catalysis, and involve the elimination of a water molecule. The formation of Schiff bases from 2-aminopyridine and its derivatives is a well-established transformation. nih.govnih.gov The resulting imine can participate in further reactions or serve as a ligand for metal complexes.

Table 2: Examples of Schiff Base Formation with 2-Aminopyridine Derivatives

| Amine Reactant | Carbonyl Reactant | Product | Reference |

| 2-Aminopyridine | Ciprofloxacin | Ciprofloxacin-imine Schiff base | chemrj.org |

| 2-Aminopyridine | 5-(phenylazo)salicylaldehyde | 5-(phenylazo)-N-(2-aminopyridine)salicyliden Schiff base | nih.gov |

| 2-Amino-6-methylbenzothiazole | 5-bromo-2-hydroxybenzaldehyde | Benzothiazole-bearing Schiff base | ekb.eg |

The 2-aminopyridine moiety is a valuable building block for the synthesis of fused heterocyclic systems. youtube.com These reactions often involve the participation of the C2-amino group and an adjacent substituent on the pyridine ring in a cyclization process. While there is no substituent at the C3 position of the starting material, derivatization at this position, as described in section 3.1.1, could provide the necessary functionality for subsequent cyclization. For instance, the introduction of a nitro group at the C3-position followed by reduction to an amino group would create a 2,3-diaminopyridine (B105623) derivative. Such compounds are known precursors to fused imidazopyridines and pyridotriazoles. google.com

The synthesis of fused heterocycles is of significant interest due to the diverse biological activities and material properties associated with these structures. nih.gov

Cyclization Reactions for Fused Heterocycle Formation

Synthesis of Imidazo[1,2-a]pyridine (B132010) Ring Systems

The construction of the imidazo[1,2-a]pyridine core is a common and valuable transformation for 2-aminopyridines. This is typically achieved through condensation with α-halocarbonyl compounds, a reaction known as the Tschitschibabin synthesis. wikipedia.orgbio-conferences.orgnih.gov For this compound, this reaction would involve initial N-alkylation of the pyridine ring nitrogen by the α-halocarbonyl, followed by an intramolecular condensation between the newly introduced methylene (B1212753) group and the exocyclic amino group, culminating in aromatization to the fused bicyclic system.

A variety of reagents and conditions can be employed for this transformation. The reaction can proceed without a catalyst, often in a high-boiling solvent like DMF or ethanol (B145695) at elevated temperatures. nih.gov Alternatively, the process can be facilitated by microwave irradiation, which can lead to shorter reaction times and improved yields. bio-conferences.org

The reaction of this compound with various α-bromoketones would lead to a library of 6-bromo-7-(p-tolyl)imidazo[1,2-a]pyridines substituted at the 2-position.

Table 1: Potential Synthesis of Imidazo[1,2-a]pyridine Derivatives

| Product | Reagent | Reaction Conditions |

| 6-Bromo-2-phenyl-7-(p-tolyl)imidazo[1,2-a]pyridine | 2-Bromoacetophenone | Heat in ethanol or DMF |

| 6-Bromo-2-methyl-7-(p-tolyl)imidazo[1,2-a]pyridine | 1-Bromopropan-2-one | Heat in ethanol or DMF |

| Ethyl 6-bromo-7-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate | Ethyl bromopyruvate | Heat in ethanol |

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer another efficient route to imidazo[1,2-a]pyridines. mdpi.com This involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid, to produce 3-aminoimidazo[1,2-a]pyridines. mdpi.com

Formation of Pyrido[1,2-a]pyrimidine (B8458354) Derivatives

The synthesis of the pyrido[1,2-a]pyrimidine scaffold from 2-aminopyridines typically involves reaction with a three-carbon electrophilic partner, such as a 1,3-dicarbonyl compound or its synthetic equivalent. These reactions lead to the formation of a new six-membered ring fused to the pyridine core.

One approach involves the condensation of 2-aminopyridines with β-ketoesters or malonic esters, often under acidic or basic conditions, to yield pyrido[1,2-a]pyrimidin-4-ones. Another strategy utilizes α,β-unsaturated carbonyl compounds. For instance, reaction with diketene (B1670635) can provide access to 2-methyl-pyrido[1,2-a]pyrimidin-4-one derivatives.

A more recent method for the synthesis of pyrido[1,2-a]pyrimidin-2-ones involves the acylation of the lithium salt of a 2-aminopyridine with an alkynoate ester, followed by thermal cyclization. This method offers high regioselectivity for the 2-oxo isomer.

Table 2: Potential Synthesis of Pyrido[1,2-a]pyrimidine Derivatives

| Product | Reagent | Reaction Conditions |

| 7-Bromo-8-(p-tolyl)pyrido[1,2-a]pyrimidin-4-one | Diethyl malonate | Base-catalyzed condensation |

| 2-Methyl-7-bromo-8-(p-tolyl)pyrido[1,2-a]pyrimidin-4-one | Ethyl acetoacetate | Acid- or base-catalyzed condensation |

| 7-Bromo-8-(p-tolyl)pyrido[1,2-a]pyrimidin-2-one | Ethyl propiolate | 1. n-BuLi, 2. Thermal cyclization |

Construction of Other Condensed Azaheterocycles

Beyond the common imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine systems, this compound can serve as a precursor for other fused heterocycles. A notable example is the synthesis of organic-chemistry.orgmdpi.commdpi.comtriazolo[1,5-a]pyridines.

Several methods exist for this transformation. One approach involves the reaction of the 2-aminopyridine with a nitrile in the presence of a copper catalyst and air as the oxidant. mdpi.com Another route proceeds through the formation of an N-(pyridin-2-yl)benzimidamide, which then undergoes an oxidative intramolecular cyclization to form the triazole ring. This cyclization can be mediated by reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) or a combination of iodine and potassium iodide. organic-chemistry.org

Table 3: Potential Synthesis of organic-chemistry.orgmdpi.commdpi.comTriazolo[1,5-a]pyridine Derivatives

| Product | Reagents | Reaction Conditions |

| 6-Bromo-2-phenyl-7-(p-tolyl)- organic-chemistry.orgmdpi.commdpi.comtriazolo[1,5-a]pyridine | Benzonitrile | CuBr, air |

| 6-Bromo-7-(p-tolyl)- organic-chemistry.orgmdpi.commdpi.comtriazolo[1,5-a]pyridine | N-Aryl amidine | I2/KI or PIDA |

Reactivity of the p-Tolyl Substituent at C6

The p-tolyl group attached to the pyridine ring at the C6 position also offers opportunities for further functionalization, either through reactions on the aromatic ring itself or by modification of the methyl group.

Electrophilic Substitution on the Peripheral Aromatic Ring

The p-tolyl ring is susceptible to electrophilic aromatic substitution. The methyl group is an activating, ortho- and para-directing group. However, the positions ortho to the methyl group are also ortho to the point of attachment to the electron-deficient pyridine ring, which deactivates these positions. Therefore, electrophilic attack is most likely to occur at the positions meta to the methyl group, which are also meta to the pyridine ring.

It is important to note that the pyridine nitrogen is basic and can be protonated or coordinate to Lewis acids under the conditions of many electrophilic substitution reactions. This would further deactivate the pyridine ring and could influence the reactivity of the attached p-tolyl group. For example, nitration of pyridine itself requires harsh conditions, such as treatment with nitric acid and sulfuric acid at high temperatures. rsc.org Similar conditions would likely be required for the nitration of the p-tolyl ring in this molecule.

Functional Group Transformations of the Methyl Group

The methyl group of the p-tolyl substituent is at a benzylic position and can undergo a variety of functional group transformations. For instance, it can be oxidized to a formyl group, a carboxyl group, or a hydroxymethyl group using appropriate oxidizing agents. Radical halogenation, for example with N-bromosuccinimide (NBS) in the presence of a radical initiator, would be expected to selectively introduce a bromine atom at the benzylic position, yielding 5-bromo-6-(4-(bromomethyl)phenyl)pyridin-2-ylamine. This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Cross-Coupling Reactions at the C5-Bromine Position

The bromine atom at the C5 position of the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at this position. The presence of the 2-amino group can influence the reactivity in these coupling reactions, sometimes requiring protection or specific ligand choice. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C5-bromo position with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or vinyl groups. A variety of palladium catalysts and ligands can be used, with the choice depending on the specific substrates. mdpi.comnih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C5-bromo position and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.org This provides access to 5-alkynyl-6-(p-tolyl)pyridin-2-ylamines.

Heck Coupling: The Heck reaction couples the C5-bromo position with an alkene to form a new carbon-carbon bond with concomitant formation of a double bond. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex in the presence of a base. The regioselectivity of the addition to the alkene can be influenced by the electronic and steric nature of the alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the C5-bromo position with a primary or secondary amine. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a strong base. libretexts.org It provides a direct route to 5-amino-substituted 6-(p-tolyl)pyridin-2-ylamines.

Table 4: Representative Cross-Coupling Reactions at the C5-Position

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-6-(p-tolyl)pyridin-2-ylamine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-6-(p-tolyl)pyridin-2-ylamine |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Alkenyl-6-(p-tolyl)pyridin-2-ylamine |

| Buchwald-Hartwig | Amine (e.g., morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | N⁵-Substituted-6-(p-tolyl)pyridine-2,5-diamine |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. scirp.orgnih.gov This palladium-catalyzed cross-coupling reaction has been effectively employed for the formation of C-C bonds with pyridyl nucleophiles, although challenges can arise from the electronic properties of the heteroaromatic ring. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to biaryl and substituted aryl pyridine derivatives. While specific studies on the direct Suzuki coupling of this compound are not extensively detailed in the provided results, general principles for the coupling of bromo-aminopyridines can be inferred. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. mdpi.comresearchgate.netnih.gov This suggests that similar conditions could be applicable to this compound.

The presence of the free amino group can sometimes interfere with the catalytic cycle. mdpi.com In such cases, protection of the amine, for example as an acetamide, can lead to improved yields and cleaner reactions. researchgate.netnih.gov However, methods for the direct coupling of unprotected anilines, including ortho-bromoanilines, have also been developed, highlighting the evolving capabilities of this reaction. nih.gov A typical Suzuki-Miyaura reaction involving a bromo-aminopyridine is depicted below:

General Reaction Scheme for Suzuki-Miyaura Coupling:

R-B(OH)₂ represents a generic aryl or heteroaryl boronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aminopyridines

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.comnih.gov |

| Pd₂(dba)₃ / Ligand | KF | Dioxane | Varies | Good to Excellent | nih.gov |

| CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | Varies | up to 97% | nih.gov |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, offers a direct route to alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org

For this compound, the Sonogashira coupling would introduce an alkynyl moiety at the 5-position of the pyridine ring. This transformation is valuable for the synthesis of precursors for more complex molecular architectures, including pharmaceuticals and organic materials. wikipedia.orgresearchgate.net The reaction is generally carried out under mild conditions, often at room temperature, and can tolerate a variety of functional groups. wikipedia.org

While direct examples with this compound are not specified in the search results, the successful Sonogashira coupling of other 2-amino-3-bromopyridines with terminal alkynes has been reported. researchgate.net These reactions typically employ a palladium catalyst such as Pd(CF₃COO)₂, a phosphine ligand like PPh₃, and a copper(I) salt (e.g., CuI) in an amine solvent like triethylamine (B128534) or in DMF. researchgate.net The scope of the reaction is broad, accommodating both aliphatic and aromatic terminal alkynes. chemrxiv.org

General Reaction Scheme for Sonogashira Coupling:

R-C≡CH represents a generic terminal alkyne.

Table 2: Typical Conditions for Sonogashira Coupling of Bromopyridines

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | researchgate.net |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp. to 50 | Moderate to Good | chemrxiv.org |

| NiCl₂ / 1,10-Phenanthroline | KF | DMAc | 60-70 | Varies | nih.gov |

It is noteworthy that copper-free Sonogashira protocols have been developed to address concerns about the toxicity and environmental impact of copper. organic-chemistry.org Additionally, nickel-catalyzed Sonogashira-type reactions are emerging as a cost-effective alternative to palladium-based systems. nih.gov

Heck Reaction for Alkenyl Group Introduction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a versatile tool for the synthesis of substituted alkenes and has found widespread application in the production of fine chemicals and pharmaceuticals. rug.nlresearchgate.net The Heck reaction typically exhibits a high degree of trans selectivity in the resulting alkene product. organic-chemistry.org

In the case of this compound, the Heck reaction would enable the introduction of an alkenyl group at the 5-position of the pyridine ring. This would provide access to a class of compounds with potential applications in materials science, as the resulting conjugated systems can exhibit interesting photophysical properties.

While specific examples of the Heck reaction with this compound are not available in the provided search results, the general principles of the Heck reaction on bromo-pyridines are well-established. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or a palladacycle, often in the presence of a phosphine ligand, and a base such as triethylamine or potassium carbonate. organic-chemistry.org A variety of alkenes can be used as coupling partners, including acrylates, styrenes, and other activated olefins. organic-chemistry.org

General Reaction Scheme for Heck Reaction:

R'-CH=CH₂ represents a generic alkene.

Table 3: Common Catalytic Systems for the Heck Reaction

| Catalyst System | Base | Solvent | Temperature (°C) | Key Features | Reference |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or MeCN | 80-140 | Standard conditions | organic-chemistry.org |

| Pd/C | Et₃N | NMP | High | Ligandless, suitable for some substrates | rug.nl |

| Palladacycles | Various | Various | High | Often highly active and stable catalysts | researchgate.net |

Other Transition Metal-Mediated Coupling Strategies

Beyond the well-established Suzuki, Sonogashira, and Heck reactions, this compound is a suitable substrate for other important transition metal-mediated transformations. These reactions further expand the synthetic toolbox for modifying this heterocyclic scaffold.

One of the most significant of these is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction would allow for the coupling of this compound with a wide range of primary and secondary amines, leading to the synthesis of more complex diaminopyridine derivatives. The development of bulky electron-rich phosphine ligands has been crucial to the success and broad applicability of this reaction. wikipedia.org

General Reaction Scheme for Buchwald-Hartwig Amination:

R'R''NH represents a primary or secondary amine.

Another valuable transformation is cyanation , which involves the introduction of a nitrile group. This can be achieved using various transition metal catalysts, with palladium and copper being the most common. The resulting aminopyridine-carbonitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in various cycloaddition reactions.

Furthermore, other cross-coupling reactions such as the Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents) could potentially be employed for the derivatization of this compound, although these are often less favored than the Suzuki-Miyaura reaction due to the toxicity of the organometallic reagents or the need for an activating agent.

The choice of a specific cross-coupling strategy will depend on the desired target molecule and the functional group compatibility of the reaction conditions. The reactivity of the bromo-aminopyridine substrate can be fine-tuned by the choice of catalyst, ligand, base, and solvent, allowing for a high degree of control over the outcome of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic compound by mapping the chemical environments of its constituent atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum for 5-Bromo-6-p-tolyl-pyridin-2-ylamine would be expected to provide key information. The chemical shifts (δ) of the proton signals would indicate their electronic environment, the integration of these signals would correspond to the number of protons in a given environment, and the splitting patterns (multiplicity) would reveal the number of adjacent, non-equivalent protons.

Hypothetical ¹H NMR Data Table for this compound (Note: The following table is a hypothetical representation of expected signals and not based on experimental data.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| NH₂ | Broad singlet | s (broad) | N/A | 2H |

| Pyridyl-H | Aromatic region | d | ~8-9 | 1H |

| Pyridyl-H | Aromatic region | d | ~8-9 | 1H |

| Tolyl-H (ortho to CH₃) | Aromatic region | d | ~8 | 2H |

| Tolyl-H (meta to CH₃) | Aromatic region | d | ~8 | 2H |

| Tolyl-CH₃ | Aliphatic region | s | N/A | 3H |

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The chemical shifts of the carbon signals would help in assigning the carbons of the pyridine (B92270) and tolyl rings, as well as the methyl group.

Hypothetical ¹³C NMR Data Table for this compound (Note: This table is for illustrative purposes only and does not represent measured data.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridyl-C (C-NH₂) | ~158-162 |

| Pyridyl-C (C-Br) | ~100-105 |

| Pyridyl-C (C-tolyl) | ~155-159 |

| Other Pyridyl-C | ~110-145 |

| Tolyl-C (ipso) | ~135-140 |

| Tolyl-C (C-CH₃) | ~138-142 |

| Other Tolyl-C | ~128-130 |

| Tolyl-CH₃ | ~20-22 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. No such experimental data for this compound has been found in the public domain.

Vibrational Spectroscopy

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic systems, and the C-Br stretch.

Hypothetical FTIR Data Table for this compound (Note: The following wavenumbers are typical ranges and not measured values for this specific compound.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H stretch (asymmetric and symmetric) | 3300-3500 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (CH₃) | 2850-2960 |

| C=C and C=N stretch (aromatic rings) | 1400-1600 |

| N-H bend | 1590-1650 |

| C-N stretch | 1250-1350 |

| C-Br stretch | 500-600 |

Raman spectroscopy would provide complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic rings and the C-C and C-Br bonds. No Raman spectral data for this compound is currently available.

Linear-Dichroic Infrared Spectroscopy for Molecular Orientation Studies

Linear-dichroic infrared (LD-IR) spectroscopy is a powerful technique for determining the orientation of molecules within an ordered or semi-ordered sample. nih.gov This method relies on the differential absorption of linearly polarized infrared light by the sample. When the electric vector of the polarized light is parallel to the transition dipole moment of a specific molecular vibration, absorption is maximized. Conversely, when the electric vector is perpendicular to the transition moment, absorption is minimized.

For a molecule like this compound, which possesses various functional groups with distinct vibrational modes, LD-IR can provide invaluable information about its alignment. To perform this analysis, the molecules must be oriented, for instance, by stretching a polymer film in which the compound is dispersed. nih.gov

The expected IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

N-H stretching vibrations of the amine group.

C-H stretching and bending vibrations of the pyridine and p-tolyl rings.

C-N and C-C stretching vibrations within the aromatic systems.

The C-Br stretching vibration.

By measuring the dichroic ratio (the ratio of absorbance parallel and perpendicular to the orientation axis) for these bands, the average orientation of the corresponding chemical bonds relative to the alignment direction can be determined. This allows for the elucidation of the preferred orientation of the entire molecule.

Illustrative Data Table: Expected Dichroic Ratios for Oriented this compound in a Stretched Polymer Film

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Transition Moment Direction | Expected Dichroic Ratio (R) |

| N-H Stretch | 3400-3200 | Along the N-H bond | > 1 |

| Aromatic C-H Stretch | 3100-3000 | In the plane of the rings | > 1 |

| Aliphatic C-H Stretch (tolyl CH₃) | 2980-2850 | Various | ~ 1 |

| C=C/C=N Ring Stretch | 1600-1450 | In the plane of the rings | > 1 |

| C-Br Stretch | 600-500 | Along the C-Br bond | > 1 |

Note: The exact wavenumbers and dichroic ratios would need to be determined experimentally. The expected dichroic ratios greater than 1 assume the molecule aligns with its long axis parallel to the stretch direction.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the unique combination of isotopes for a given formula results in a distinct exact mass.

For this compound (C₁₂H₁₁BrN₂), the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine is particularly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.

Illustrative Data Table: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (Da) |

| [C₁₂H₁₁⁷⁹BrN₂ + H]⁺ | ⁷⁹Br | 275.0233 |

| [C₁₂H₁₁⁸¹BrN₂ + H]⁺ | ⁸¹Br | 277.0212 |

Note: These values represent the expected masses for the protonated molecule, a common ion formed in many mass spectrometry ionization techniques.

In addition to providing the molecular weight, mass spectrometry can be used to deduce the structure of a molecule by analyzing its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The masses of these fragments provide clues about the original structure.

For this compound, several fragmentation pathways can be predicted. Common fragmentation patterns for aromatic and amine-containing compounds include the loss of small neutral molecules or radicals. The cleavage of the bond between the pyridine and the p-tolyl group would be a likely fragmentation pathway.

Illustrative Data Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Neutral Loss | Expected m/z (for ⁷⁹Br) |

| [C₅H₃BrN₂]⁺ (Bromopyridinamine fragment) | C₇H₈ (Toluene) | 184.95 |

| [C₇H₇]⁺ (Tolyl fragment) | C₅H₄BrN₂ | 91.05 |

| [C₁₂H₁₀BrN]⁺ | NH₂ | 259.00 |

Note: The observed fragmentation pattern can vary depending on the ionization method and energy used.

Rotational Spectroscopy (Microwave Spectroscopy)

Rotational spectroscopy, or microwave spectroscopy, provides extremely precise information about the geometry and structure of molecules in the gas phase. rsc.org By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined, which are inversely related to the molecule's moments of inertia.

The rotational spectrum of a molecule is determined by its three-dimensional structure. For an asymmetric top molecule like this compound, three different rotational constants (A, B, and C) would be expected. The precise values of these constants are dependent on the bond lengths and angles within the molecule. Quantum chemical calculations can be used to predict these constants and guide the experimental search for the rotational transitions. researchgate.net

The presence of nuclei with a nuclear spin greater than 1/2, such as ¹⁴N and the bromine isotopes (⁷⁹Br and ⁸¹Br), leads to a phenomenon known as nuclear quadrupole hyperfine structure in the rotational spectrum. arxiv.orgaps.orgaps.org The non-spherical charge distribution of these nuclei interacts with the electric field gradient at the nucleus, causing a splitting of the rotational energy levels.

Analysis of this hyperfine structure provides detailed information about the electronic environment of the quadrupolar nucleus. The magnitude of the splitting is characterized by the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc), which are sensitive to the nature of the chemical bonds involving that atom. For this compound, analyzing the hyperfine structure due to the nitrogen and bromine nuclei would yield valuable data on the electronic distribution within the pyridine ring and the nature of the C-Br and C-N bonds.

Illustrative Data Table: Hypothetical Rotational and Nuclear Quadrupole Coupling Constants for this compound

| Parameter | Nucleus | Hypothetical Value |

| Rotational Constant A | - | ~ 1500 MHz |

| Rotational Constant B | - | ~ 400 MHz |

| Rotational Constant C | - | ~ 350 MHz |

| Quadrupole Coupling Constant (χaa) | ¹⁴N (amine) | ~ -3 MHz |

| Quadrupole Coupling Constant (χaa) | ¹⁴N (pyridine) | ~ 1 MHz |

| Quadrupole Coupling Constant (χaa) | ⁷⁹Br | ~ 300 MHz |

Note: These values are purely illustrative and would require experimental determination. The signs and magnitudes are based on typical values for similar chemical environments.

Scientific Examination of this compound Reveals Complex Structural Features

Initial investigations into the chemical compound this compound have highlighted its intricate molecular structure, although detailed experimental data on its gas-phase conformation and a complete single-crystal X-ray diffraction analysis remain to be publicly documented. This article explores the advanced spectroscopic and crystallographic techniques that would be pivotal in fully elucidating the three-dimensional architecture and intermolecular interactions of this molecule.

The comprehensive understanding of a molecule's chemical behavior and potential applications is fundamentally rooted in the precise determination of its three-dimensional structure and conformational dynamics. For a compound such as this compound, a multifaceted approach employing advanced spectroscopic and crystallographic methods is essential.

Gas-Phase Conformational Analysis

The study of molecules in the gas phase provides insights into their intrinsic properties, free from the influence of crystal packing or solvent effects. Techniques such as gas electron diffraction or a combination of high-resolution rotational spectroscopy and computational chemistry would be employed to determine the preferred conformation of this compound in an isolated state.

X-ray Crystallography

While gas-phase studies reveal the nature of an isolated molecule, X-ray crystallography provides a definitive map of the molecule's structure in the solid state, offering a wealth of information about bond lengths, bond angles, and, crucially, the interactions between neighboring molecules.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

The growth of a suitable single crystal of this compound would be the prerequisite for analysis by single-crystal X-ray diffraction. This powerful technique would yield a detailed three-dimensional electron density map of the unit cell, the fundamental repeating unit of the crystal.

From this map, the precise coordinates of each atom (excluding hydrogen atoms, which are often located from difference maps or placed in calculated positions) can be determined. This allows for the accurate measurement of all bond lengths and angles within the molecule. A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an experiment.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁BrN₂ |

| Formula Weight | 263.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Hydrogen Bonding Networks

A detailed analysis of the crystal structure would reveal the specific hydrogen bonding motifs. It is plausible that the amino group acts as a hydrogen bond donor to the nitrogen atom of a neighboring pyridine ring, leading to the formation of dimers or extended one-, two-, or three-dimensional networks. The geometry of these hydrogen bonds (donor-acceptor distance and the angle) would be precisely determined.

Hypothetical Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N-H···N | Value | Value | Value | Value |

Note: This table illustrates the type of geometric parameters that would be used to characterize the hydrogen bonding interactions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide detailed information about electron distribution, molecular orbital energies, and other key electronic properties. For substituted pyridines, DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-31G* or 6-311++G(d,p)), have been shown to yield reliable results. researchgate.netnih.gov

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For aminopyridines, the HOMO is typically located over the pyridine (B92270) ring, while the LUMO often resides on the amino group, suggesting the potential for intramolecular charge transfer from the ring to the amino group. ijret.org In the case of 5-Bromo-6-p-tolyl-pyridin-2-ylamine, the presence of the electron-withdrawing bromine atom and the electron-donating tolyl and amino groups introduces a complex interplay of electronic effects. The bromine atom is expected to lower the energy of the molecular orbitals, and its incorporation can slightly modify the HOMO-LUMO energy gaps. acs.orgacs.org The tolyl group, being electron-donating, would likely raise the HOMO energy level.

The HOMO-LUMO gap for related aminopyridines has been calculated to be in the range of -0.1915 eV to -0.2828 eV using DFT methods. ijret.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. ijret.org The introduction of a bromine atom, as seen in other heterocyclic systems, can influence these properties. acs.orgacs.org

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Indices for this compound (Illustrative Values)

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.3 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.5 |

| Global Hardness (η) | 2.15 |

| Chemical Potential (μ) | -3.65 |

| Electrophilicity Index (ω) | 3.11 |

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its noncovalent interaction patterns. researchgate.netresearchgate.net The ESP map highlights regions of positive and negative potential, indicating areas that are, respectively, susceptible to nucleophilic and electrophilic attack.

DFT calculations are widely used to predict the vibrational frequencies of molecules, which can then be correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net This allows for the assignment of specific vibrational modes to observed spectral bands, providing a detailed understanding of the molecule's structural dynamics. The B3LYP method, in conjunction with basis sets like 6-31G(d) or cc-pVDZ, has been shown to provide good agreement with experimental vibrational data for related compounds. nih.govresearchgate.net Theoretical calculations can help identify characteristic vibrational modes for the C-Br, C-N, and N-H bonds, as well as the pyridine and tolyl ring vibrations.

Based on the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the chemical reactivity of a molecule. ijret.org These include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Global Hardness (η = (I - A) / 2): A measure of the molecule's resistance to charge transfer.

Chemical Potential (μ = -(I + A) / 2): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω = μ² / 2η): A measure of the molecule's ability to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. Pyridine itself is less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iq However, the presence of the activating amino group and the deactivating but directing bromo and tolyl groups in this compound creates a complex reactivity profile.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The presence of the tolyl group attached to the pyridine ring introduces a rotational degree of freedom, leading to different possible conformations. The rotation around the C-C bond connecting the two rings is a key aspect of the molecule's conformational landscape. The interplay between steric hindrance (between the tolyl group and the substituents on the pyridine ring) and electronic effects (conjugation between the rings) determines the preferred dihedral angle.

Studies on biaryl systems have shown that the conformational preferences are a result of the balance between resonance stabilization, which favors planarity, and steric and electrostatic repulsions, which often lead to non-planar geometries. nih.govfigshare.comresearchgate.net For this compound, significant steric hindrance between the tolyl group and the bromine atom at the adjacent position would likely force the two rings into a non-planar (twisted) conformation. The exact minimum energy conformation and the energy barrier for rotation could be determined through conformational analysis using computational methods. nih.govresearchgate.net

Simulation of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of a compound, including its crystal packing, solubility, and potential biological interactions. Molecular dynamics (MD) simulations are a powerful technique to model these interactions over time.

In a typical MD simulation of this compound, a system would be constructed by placing multiple molecules in a simulation box, often with a solvent to mimic real-world conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

These simulations can reveal the preferred modes of interaction, such as hydrogen bonding between the amine group and the pyridine nitrogen of neighboring molecules, or π-stacking interactions involving the tolyl and pyridine rings. By analyzing the radial distribution functions and interaction energies, one can quantify the strength and nature of these intermolecular forces. For instance, all-atom molecular dynamics simulations have been successfully used to model the spin-crossover complex of [Fe(pyrazine)][Ni(CN)4], demonstrating the capability of this method to handle complex intermolecular interactions. aps.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a virtual laboratory to explore the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Identification of Reaction Pathways and Intermediates

For this compound, computational methods can be used to investigate its synthesis or its reactivity in various chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, including the structures of any transient intermediates. For example, in the synthesis of substituted pyridines, computational studies have helped to elucidate the mechanism involving a cascade of reactions, including cross-coupling, electrocyclization, and oxidation. nih.govorganic-chemistry.org Density Functional Theory (DFT) is a common method for such investigations.

Transition State Characterization and Activation Energy Calculations

Once a potential reaction pathway is identified, the next step is to locate the transition state, which represents the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Quantum chemical calculations, such as those based on DFT, can be used to optimize the geometry of the transition state and calculate its vibrational frequencies. jocpr.comresearchgate.net The presence of a single imaginary frequency confirms that the structure is indeed a true transition state. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter that governs the reaction rate. Such calculations have been instrumental in understanding the photocatalytic mechanism of azidoarylation of alkenes by a Cu(I) complex, where the rate-determining step was identified through the calculation of free-energy barriers. acs.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) binds to a larger molecule, typically a protein (target). This is particularly relevant for drug discovery and catalyst design.

Ligand-Target Interaction Modeling (for chemical binding sites, e.g., in catalysis)

Given that aminopyridine derivatives are known to exhibit a range of biological activities, this compound could be investigated as a potential ligand for various protein targets. nih.govnih.govnih.gov Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target protein. These simulations generate a series of possible binding poses and score them based on the predicted binding affinity.

The results of such studies can highlight key interactions, such as hydrogen bonds between the amino group of the ligand and amino acid residues in the protein's active site, or hydrophobic interactions involving the tolyl group. These insights are invaluable for understanding the basis of molecular recognition and for designing more potent and selective ligands. For example, docking studies on aminopyridine derivatives have been used to investigate their potential as anticancer agents by analyzing their binding modes in the active site of β-catenin. nih.gov

Prediction of Binding Poses and Orientations

The prediction of the correct binding pose and orientation of a ligand within a target's binding site is a primary goal of molecular docking. The accuracy of these predictions depends on the scoring function used and the conformational sampling algorithm.

For this compound, a docking study would involve generating a 3D model of the molecule and then systematically exploring its possible orientations and conformations within the binding pocket of a target. The output would be a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. These predicted poses can then guide further experimental studies, such as site-directed mutagenesis, to validate the predicted interactions. The reliability of docking results can be further assessed and validated through more computationally intensive methods like molecular dynamics simulations. jocpr.com

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Synthons in Diversified Heterocyclic Synthesis

Substituted pyridines are fundamental structural motifs in a vast array of biologically active molecules and functional materials. nih.gov The strategic placement of functional groups in 5-Bromo-6-p-tolyl-pyridin-2-ylamine allows it to serve as a key synthon for the construction of more elaborate molecular architectures.

The synthesis of architecturally complex nitrogenous compounds is a central theme in modern organic chemistry, driven by the need for novel therapeutic agents and functional materials. openmedicinalchemistryjournal.com 2-aminopyridine (B139424) derivatives, such as this compound, are valuable precursors for a variety of heterocyclic systems. nih.gov The presence of both an amino group and a bromine atom on the pyridine (B92270) ring allows for sequential or one-pot multicomponent reactions to build fused heterocyclic systems. nih.gov

For instance, the amino group can participate in cyclization reactions, while the bromine atom is a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further complexity. This dual reactivity enables the construction of polycyclic aromatic systems and other intricate nitrogen-containing scaffolds. The development of methodologies for the synthesis of multi-substituted pyridines from simpler precursors highlights the importance of such building blocks in accessing novel chemical space. rsc.org

The pyridine nucleus is a privileged scaffold in medicinal chemistry and materials science. nih.gov this compound can act as a precursor to a variety of synthetically interesting scaffolds. The bromine atom at the 5-position can be readily transformed into other functional groups through transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other substituents. mdpi.com This functionalization is crucial for tuning the electronic and steric properties of the resulting molecules.

N-Aryl-2-aminopyridines, which can be conceptually derived from this compound, are widely used substrates for C-H activation reactions, leading to the synthesis of carbazoles and other fused nitrogen heterocycles. rsc.org The pyridyl group acts as a directing group in these transformations, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org The ability to construct diverse molecular frameworks from readily available pyridine precursors is a cornerstone of modern synthetic chemistry. nih.govresearchgate.net

Utility in Ligand Design for Catalysis

The 2-aminopyridine moiety is a well-established bidentate ligand scaffold in coordination chemistry and catalysis. umn.edunsf.gov The nitrogen atom of the pyridine ring and the exocyclic amino group can chelate to a metal center, forming a stable five-membered ring. This chelating ability makes this compound an attractive candidate for the development of novel ligands for a range of catalytic applications.

The formation of stable complexes with transition metals is a prerequisite for catalytic activity. The 2-aminopyridine scaffold readily forms complexes with a variety of metals, including iron, copper, palladium, and rhodium. rsc.orgumn.eduacs.org The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the pyridine ring. In the case of this compound, the electron-withdrawing bromine atom and the bulky p-tolyl group would significantly influence the coordination geometry and the electronic environment of the metal center. This, in turn, affects the reactivity and selectivity of the resulting catalyst. The study of metal complexes with N,O-donor ligands has demonstrated the importance of the ligand architecture in determining the speciation and catalytic activity of the metal center. mdpi.com

Aminopyridine-based ligands have found applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complexes are soluble in the reaction medium, offering high activity and selectivity. researchgate.net For example, iron complexes with aminopyridine ligands have been used as catalysts for atom transfer radical polymerization (ATRP). umn.edunsf.gov The catalytic activity can be modulated by changing the substituents on the aminopyridine ligand. umn.edunsf.gov Copper complexes with aminopyridine ligands have shown activity in cycloisomerization reactions. acs.org

For heterogeneous catalysis, the aminopyridine ligand or its metal complex can be immobilized on a solid support. This approach combines the advantages of homogeneous catalysts (high selectivity) with those of heterogeneous catalysts (ease of separation and recyclability). researchgate.netchemistryworld.com

Below is a representative table of the catalytic activity of a related aminopyridine iron complex in the atom transfer radical polymerization of styrene.

| Catalyst | Substrate | Temperature (°C) | Observed Rate Constant (kobs, h-1) | Reference |

|---|---|---|---|---|

| [2-[(2,6-Me2-C6H3)NHCH(t-Bu)]C5H4N]FeCl2]2 | Styrene | 120 | 0.31 | umn.edunsf.gov |

| [2-[(2,6-Me2-C6H3)NHCH(Et)]C5H4N]FeCl2]2 | Styrene | 120 | 0.10 | umn.edunsf.gov |

This table presents data for related aminopyridine iron complexes to illustrate the catalytic potential of this class of ligands.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. A major strategy to achieve this is through asymmetric catalysis, which relies on the use of chiral ligands. The 2-aminopyridine scaffold can be rendered chiral by introducing a chiral center in the substituent at the amino group or on the pyridine ring, or by creating a molecule with axial chirality. thieme-connect.denih.gov

The development of chiral P,N-ligands, which combine a phosphorus donor with a nitrogen donor like aminopyridine, has been particularly successful. nih.gov These ligands have proven to be highly effective in a variety of asymmetric transformations, including hydrogenations and allylic alkylations. thieme-connect.denih.gov For example, a chiral spiro oxazolinylpyridine ligand (Spymox) has been used in palladium-catalyzed asymmetric allylic alkylations, achieving high enantioselectivities. thieme-connect.de The modular nature of these ligands allows for the systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific reaction. nih.gov Chiral amino acids are also valuable starting materials for the synthesis of chiral ligands and catalysts. nih.govmagtech.com.cnresearchgate.net

The following table shows the performance of a chiral spiro oxazolinylpyridine ligand in the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate.

| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (R)-Spymox | 1,3-diphenyl-2-propenyl acetate | 99 | 99 | thieme-connect.de |

This table presents data for a chiral oxazolinylpyridine ligand to exemplify the potential of chiral pyridine-based ligands in asymmetric catalysis.

Contributions to Functional Materials Development

The unique molecular architecture of this compound, which combines a bromine-substituted pyridine ring with an amino group and a tolyl moiety, positions it as a valuable building block in the development of advanced functional materials. Its potential extends to applications where light stability and fluorescence are critical properties.

Design of Fluorescent Molecular Probes for Chemical Systems

Fluorescent molecular probes are indispensable tools in chemical and biological sciences, enabling the sensitive and selective detection of a wide range of analytes, including metal ions and biomolecules. mdpi.com The design of these probes often relies on the principle of modulating the fluorescence properties of a fluorophore upon interaction with a specific target. nih.gov Aminopyridine derivatives have emerged as a promising class of fluorophores due to their inherent fluorescence and the tunability of their photophysical properties through chemical modification. nih.govnih.gov

The structure of this compound incorporates key features that are desirable for a fluorescent probe. The aminopyridine core can act as a signaling unit, while the tolyl and bromo substituents can influence its electronic properties and, consequently, its fluorescence behavior. The interaction with a target analyte can occur through various mechanisms, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a discernible change in fluorescence intensity or wavelength. nih.gov

For instance, research has shown that rhodamine-aminopyridine based sensors can selectively detect Fe³⁺ ions through a "turn-on" fluorescence response. researchgate.net Similarly, other 2-aminopyridine derivatives have been developed as "on-off" molecular switches for the detection of ions like Fe³⁺ and Hg²⁺. researchgate.net The design of these probes often involves creating a system where the fluorescence is initially quenched and is restored upon binding to the target analyte.

The potential of this compound as a fluorescent probe can be further understood by examining the photophysical properties of related aminopyridine compounds. The following table summarizes the fluorescence characteristics of several multi-substituted aminopyridines.

Table 2: Photophysical Properties of Selected Aminopyridine Derivatives

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitrile | 365 | 450 | 0.25 |

| 2-(Benzylamino)-4,5-diphenylnicotinonitrile | 360 | 465 | 0.31 |

| 2-Amino-4-(p-tolyl)-6-phenylnicotinonitrile | 362 | 458 | 0.28 |

This table is based on data from analogous compounds and serves as a reference for potential properties. nih.govbohrium.com

The combination of the electron-donating amino group and the p-tolyl group with the electron-withdrawing bromo-substituted pyridine ring in this compound suggests the potential for ICT character in its excited state. This makes it a compelling candidate for the development of ratiometric or colorimetric fluorescent probes, where the emission color changes upon analyte binding, providing a more robust and reliable detection signal. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.